Cas no 2171793-58-9 (8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol)

8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol is a spirocyclic compound featuring a thiophene moiety and a dioxaspiro[4.5]decane scaffold. Its structure combines a rigid spirocyclic core with functional groups that enhance reactivity and potential applications in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl groups offers versatility for further derivatization, while the thiophene ring contributes to electronic and steric properties, making it valuable in heterocyclic chemistry. This compound is particularly useful as an intermediate in the development of bioactive molecules, where its balanced lipophilicity and structural complexity can improve binding affinity and metabolic stability. Suitable for controlled reactions, it is typically handled under inert conditions due to its reactive functional groups.
8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol structure
2171793-58-9 structure
Product Name:8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol
CAS No:2171793-58-9
MF:C13H19NO3S
MW:269.359862565994
CID:5998694
PubChem ID:165597924
Update Time:2025-09-28

8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1638798
    • 8-[amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol
    • 2171793-58-9
    • 8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol
    • Inchi: 1S/C13H19NO3S/c14-11(10-1-8-18-9-10)12(15)2-4-13(5-3-12)16-6-7-17-13/h1,8-9,11,15H,2-7,14H2
    • InChI Key: VJSAHLCVQPJVOW-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(C1(CCC2(CC1)OCCO2)O)N

Computed Properties

  • Exact Mass: 269.10856464g/mol
  • Monoisotopic Mass: 269.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 93Ų

8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol Pricemore >>

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Additional information on 8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol

Research Briefing on 8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 2171793-58-9)

In recent years, the compound 8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 2171793-58-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drug candidates targeting neurological and metabolic disorders.

The synthesis and pharmacological evaluation of this compound have been the focus of several recent studies. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and multicomponent reactions, to achieve high yields and enantiomeric purity. The presence of both amino and hydroxyl functional groups, along with the thiophene moiety, contributes to its versatile reactivity and binding affinity towards biological targets.

One of the key findings from recent investigations is the compound's ability to modulate specific neurotransmitter receptors in the central nervous system. Preliminary in vitro and in vivo studies suggest that 8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol exhibits selective antagonistic activity against certain G-protein-coupled receptors (GPCRs), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings highlight its potential as a lead compound for further drug development.

Additionally, the compound's pharmacokinetic properties have been evaluated in preclinical models. Studies indicate favorable absorption and distribution profiles, with moderate metabolic stability. However, further optimization may be required to enhance its blood-brain barrier permeability and reduce potential off-target effects. Computational modeling and structure-activity relationship (SAR) studies are currently underway to refine its pharmacological profile.

Beyond its neurological applications, recent research has also explored the compound's utility in metabolic disorders. Its interaction with enzymes involved in lipid metabolism has shown promise in early-stage studies, suggesting potential applications in treating obesity and diabetes. These findings underscore the compound's multifunctional nature and its relevance to diverse therapeutic areas.

In conclusion, 8-[Amino(thiophen-3-yl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol represents a compelling candidate for further investigation in chemical biology and drug discovery. Its unique structural attributes and broad pharmacological potential make it a valuable subject for ongoing and future research. Continued efforts in synthetic optimization, target validation, and preclinical development will be critical to unlocking its full therapeutic potential.

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